molecular formula C7H7BrOS B8732242 4-Bromo-3-methoxybenzenethiol CAS No. 90150-98-4

4-Bromo-3-methoxybenzenethiol

Cat. No.: B8732242
CAS No.: 90150-98-4
M. Wt: 219.10 g/mol
InChI Key: XBQJQACYTFIJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-methoxybenzenethiol (CAS: Not explicitly provided; molecular formula: C₇H₇BrOS) is a brominated aromatic compound featuring a thiol (-SH) group at the 1-position, a methoxy (-OCH₃) group at the 3-position, and a bromine atom at the 4-position on the benzene ring. This structure confers unique reactivity, particularly in nucleophilic substitution and metal-coordination chemistry due to the thiol moiety.

Applications may include pharmaceutical intermediates, ligands for metal catalysis, or precursors in organic synthesis.

Properties

CAS No.

90150-98-4

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

4-bromo-3-methoxybenzenethiol

InChI

InChI=1S/C7H7BrOS/c1-9-7-4-5(10)2-3-6(7)8/h2-4,10H,1H3

InChI Key

XBQJQACYTFIJOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-3-methoxybenzenethiol with structurally related bromo-methoxy aromatic compounds, highlighting key differences in functional groups, molecular properties, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity/Applications
This compound C₇H₇BrOS ~219* Thiol (-SH), Methoxy, Br Nucleophilic substitutions, metal ligands
(3-Bromo-4-methoxyphenyl)methanol C₈H₉BrO₂ 217.06 Alcohol (-OH), Methoxy, Br Pharmaceutical intermediates
(5-Bromo-2-methoxybenzyl)cyclopentylamine C₁₃H₁₈BrNO 292.20 Amine (-NH₂), Methoxy, Br Bioactive molecule synthesis
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Aldehyde (-CHO), Br Cross-coupling reactions

*Calculated based on atomic masses; experimental data unavailable in provided evidence.

Key Comparison Points:

Functional Group Influence :

  • Thiol (-SH) : Enhances nucleophilicity and metal-binding capacity compared to alcohols or amines. Thiols are more acidic (pKa ~6–10) than alcohols (pKa ~16–19), enabling deprotonation under milder conditions .
  • Methoxy (-OCH₃) : Electron-donating effects stabilize electrophilic aromatic substitution (e.g., bromination), but steric hindrance may vary depending on substitution patterns.

Reactivity :

  • This compound : Bromine at the 4-position allows for Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr), while the thiol group facilitates disulfide bond formation or chelation.
  • 4-(Bromomethyl)benzaldehyde : The aldehyde group enables condensation reactions (e.g., Wittig or Grignard), whereas bromomethyl groups participate in alkylation .

Synthetic Methodology :

  • Thiol-containing compounds like This compound may require inert atmospheres (e.g., argon) and aprotic solvents (dimethylacetamide) to prevent oxidation, as seen in analogous syntheses .

Toxicity and Safety: Limited toxicological data are reported for brominated aromatics in general .

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